molecular formula C7H18Cl2N2 B2366140 [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride CAS No. 2305185-03-7

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2366140
CAS No.: 2305185-03-7
M. Wt: 201.14
InChI Key: MDGXBCYUFFDHEB-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride typically involves the reaction of 6-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Including crystallization and filtration to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Formation of secondary amines

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex molecules

    Biology: In the study of neurotransmitter systems

    Medicine: Potential therapeutic applications in treating neurological disorders

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound

    N-Methylpiperidine: A methylated derivative

    6-Methylpiperidine: A structural isomer

Uniqueness

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

[(2R,6R)-6-methylpiperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h6-7,9H,2-5,8H2,1H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXBCYUFFDHEB-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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